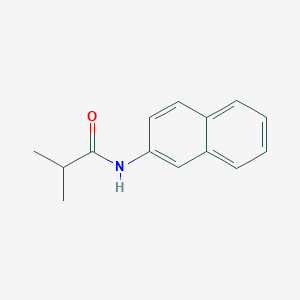

N-Naphthalen-2-yl-isobutyramide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

71182-40-6 |

|---|---|

Molecular Formula |

C14H15NO |

Molecular Weight |

213.27 g/mol |

IUPAC Name |

2-methyl-N-naphthalen-2-ylpropanamide |

InChI |

InChI=1S/C14H15NO/c1-10(2)14(16)15-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3,(H,15,16) |

InChI Key |

RSMXFUWWTBEBIG-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NC1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

CC(C)C(=O)NC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

N-Naphthalen-2-yl-isobutyramide chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Naphthalen-2-yl-isobutyramide is a chemical compound belonging to the class of N-substituted naphthalenyl amides. This class of molecules has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by its members, including potential anticancer and enzyme inhibitory properties. The naphthalene moiety provides a rigid, lipophilic scaffold that can be functionalized to modulate pharmacological activity. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a proposed synthetic protocol, and a discussion of the potential biological activities based on structurally related compounds.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties have been reported.[1][2] Predicted properties are derived from computational models and data from analogous compounds.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-methyl-N-(naphthalen-2-yl)propanamide | |

| Synonyms | This compound | [1][2] |

| CAS Number | 71182-40-6 | [1][2] |

| Molecular Formula | C₁₄H₁₅NO | [1][2] |

| Molecular Weight | 213.27 g/mol | [1][2] |

| Appearance | White to off-white solid (Predicted) | |

| Melting Point | Not available | |

| Boiling Point | 420.2 °C at 760 mmHg (Predicted) | |

| Density | 1.122 g/cm³ (Predicted) | |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like chloroform and DMSO (Predicted) |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | δ (ppm): 1.2-1.4 (d, 6H, -CH(CH₃)₂), 2.6-2.8 (sept, 1H, -CH(CH₃)₂), 7.2-8.2 (m, 7H, Ar-H), ~8.5 (br s, 1H, -NH) |

| ¹³C NMR | δ (ppm): ~20 (-CH(CH₃)₂), ~36 (-CH(CH₃)₂), 115-135 (Ar-C), ~175 (C=O) |

| IR (Infrared) | ν (cm⁻¹): ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2970 (Aliphatic C-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II) |

| Mass Spec (MS) | m/z: 213 (M⁺), fragments corresponding to the loss of the isobutyryl group and cleavage of the amide bond. |

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a standard and reliable method for its synthesis would be the acylation of 2-naphthylamine with isobutyryl chloride. This is a common and high-yielding method for the formation of amides.

Proposed Synthesis of this compound

Reaction: Acylation of 2-naphthylamine with isobutyryl chloride.

Scheme 1: Synthesis of this compound

Caption: Proposed synthesis of this compound.

Methodology:

-

Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthylamine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add isobutyryl chloride (1.05 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively elucidated for this compound, numerous studies on structurally similar N-(naphthalen-2-yl) amides and other naphthalene derivatives have demonstrated a range of biological effects, most notably anticancer and enzyme inhibitory activities.

Anticancer Activity of Related Compounds

Derivatives of N-(naphthalen-2-yl)acetamide have been shown to possess antiproliferative activities against various human cancer cell lines. For instance, certain derivatives bearing a quinolin-2(1H)-one moiety exhibited potent activity against nasopharyngeal carcinoma cells, inducing cell cycle arrest in the S phase. This suggests that compounds with the N-(naphthalen-2-yl)amide core may interfere with DNA replication or other cell cycle progression mechanisms.

Enzyme Inhibition by Naphthalene Derivatives

The naphthalene scaffold is present in a number of enzyme inhibitors. For example, some naphthalene-based compounds have been identified as inhibitors of peptidyl arginine deiminases (PADs), enzymes implicated in autoimmune diseases and cancer. The planar and aromatic nature of the naphthalene ring allows for π-π stacking interactions within the active sites of target enzymes.

Hypothetical Signaling Pathway: Inhibition of a Kinase Pathway

Based on the known activities of similar compounds, it is plausible that this compound could act as an inhibitor of a protein kinase signaling pathway involved in cell proliferation and survival. A hypothetical mechanism could involve the inhibition of a receptor tyrosine kinase (RTK) or a downstream kinase such as MEK or ERK in the MAPK/ERK pathway.

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

In this speculative model, this compound could bind to and inhibit the activity of a kinase like MEK, thereby preventing the phosphorylation and activation of ERK. This would block the downstream signaling cascade that leads to the expression of genes involved in cell proliferation and survival, potentially explaining an antiproliferative effect. It is crucial to note that this pathway is hypothetical and requires experimental validation.

Conclusion

This compound is a compound of interest within the broader class of N-acyl naphthalenamines. While specific experimental data on its properties are scarce, its synthesis is achievable through standard organic chemistry methods. Based on the biological activities of related compounds, it holds potential for further investigation as a modulator of cellular signaling pathways, particularly in the context of cancer research. Future studies should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological effects to elucidate its precise mechanism of action.

References

Technical Guide: N-Naphthalen-2-yl-isobutyramide (CAS 71182-40-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for N-Naphthalen-2-yl-isobutyramide. This guide synthesizes available information and provides a generalized experimental protocol based on established chemical principles for related compounds.

Introduction

This compound is a chemical compound belonging to the class of N-aryl amides. The naphthalene moiety is a common scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities. This document provides a summary of the known properties of this compound and a plausible synthetic route.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 71182-40-6 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₄H₁₅NO | Chemical Supplier Catalogs |

| Molecular Weight | 213.28 g/mol | Chemical Supplier Catalogs |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge of similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, DMSO, and DMF. Sparingly soluble in water. | General knowledge of similar compounds |

Synthesis of this compound

A common and effective method for the synthesis of N-aryl amides is the acylation of an amine with an acyl chloride. For this compound, this involves the reaction of 2-naphthylamine with isobutyryl chloride.

General Experimental Protocol: Acylation of 2-Naphthylamine

Materials:

-

2-Naphthylamine

-

Isobutyryl chloride

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine (Et₃N) or another suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Equipment for filtration and solvent evaporation (rotary evaporator)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthylamine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes.

-

Addition of Acyl Chloride: Slowly add isobutyryl chloride (1.05 equivalents) dropwise to the cooled solution via a dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by thin-layer chromatography, TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity (Speculative)

While no specific biological activity has been reported for this compound, the broader class of N-aryl amides and naphthalene derivatives has been the subject of extensive research in drug discovery.

-

Anticancer Activity: Many naphthalimide and naphthalamide derivatives have been investigated as potential anticancer agents. Their mechanisms of action often involve DNA intercalation, inhibition of topoisomerase enzymes, or induction of apoptosis.

-

Antimicrobial Activity: Some N-aryl amides have demonstrated antibacterial and antifungal properties. The lipophilic nature of the naphthalene ring can facilitate membrane disruption in microorganisms.

-

Anti-inflammatory Activity: Certain naphthalene-containing compounds have shown anti-inflammatory effects, often through the inhibition of inflammatory enzymes or signaling pathways.

It is important to emphasize that these are potential areas of investigation for this compound and not established activities. Any research into the biological effects of this compound would require dedicated in vitro and in vivo studies.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and a practical approach to its synthesis. Future research is needed to elucidate its specific biological and chemical characteristics.

N-Naphthalen-2-yl-isobutyramide: A Technical Overview of its Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on N-Naphthalen-2-yl-isobutyramide, a compound of interest in organic synthesis and potential pharmaceutical research. While the initial discovery and extensive biological history of this specific molecule remain largely undocumented in publicly accessible literature, this guide consolidates the available information regarding its synthesis, and lays a foundation for future investigation. The primary documented synthesis of this compound was reported in 2006 as part of a broader study on palladium-catalyzed amination reactions. This guide will detail the experimental protocol for this synthesis, present the known physicochemical data, and outline potential avenues for future research into its biological activity and mechanism of action.

Introduction

This compound (CAS No. 71182-40-6) is an amide derivative characterized by a naphthalene moiety linked to an isobutyramide group. While the specific impetus for its initial synthesis is not extensively detailed in the primary literature, its structure is suggestive of potential applications in medicinal chemistry, where naphthalene-containing compounds have shown a wide range of biological activities. The synthesis of this compound was notably described in a 2006 publication in the Journal of Organic Chemistry by Tundel, Anderson, and Buchwald, which focused on the development of expedited palladium-catalyzed amination of aryl nonaflates.

This guide will provide a detailed examination of the available scientific information on this compound, with a focus on its chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and formulation in experimental settings.

| Property | Value | Reference |

| CAS Number | 71182-40-6 | General chemical databases |

| Molecular Formula | C₁₄H₁₅NO | General chemical databases |

| Molecular Weight | 213.27 g/mol | General chemical databases |

Table 1: Physicochemical Data for this compound

Synthesis of this compound

The most well-documented synthesis of this compound is through a palladium-catalyzed cross-coupling reaction. The following protocol is based on the microwave-assisted amination of an aryl nonaflate as described in the 2006 doctoral thesis of Rachel E. Tundel from the Massachusetts Institute of Technology, which formed the basis of the subsequent publication.[1]

Experimental Protocol

Reaction: Palladium-catalyzed amination of 2-naphthyl nonaflate with isobutyramide.

Materials:

-

2-Naphthyl nonaflate (107 mg, 0.250 mmol)[1]

-

Isobutyramide (28 mg, 0.33 mmol)[1]

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (5.8 mg, 0.0063 mmol)[1]

-

XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (14.5 mg, 0.0250 mmol)[1]

-

MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) (90 µL, 0.63 mmol)[1]

-

Toluene (0.5 mL)[1]

Procedure:

-

In a microwave vial, combine 2-naphthyl nonaflate, isobutyramide, Pd₂(dba)₃, and XantPhos.[1]

-

Add toluene to the vial, followed by the addition of MTBD.[1]

-

Seal the vial and subject the reaction mixture to microwave irradiation for 30 minutes at a temperature of 175 °C.[1]

-

Upon completion, the reaction mixture should be cooled to room temperature.

-

The product, this compound, can then be isolated and purified using standard chromatographic techniques (e.g., column chromatography on silica gel).

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Potential Biological Significance and Future Directions

While no specific biological activity or mechanism of action for this compound has been reported in the scientific literature, its structural motifs suggest potential areas for investigation. The naphthalene core is present in numerous biologically active compounds, and amide functionalities are common in pharmaceuticals.

Future research on this compound could involve:

-

Screening for Biological Activity: Evaluating the compound against a panel of biological targets, such as enzymes (e.g., kinases, proteases) and receptors (e.g., GPCRs), to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how structural modifications impact its (yet to be discovered) biological activity.

-

Computational Modeling: Utilizing in silico methods to predict potential biological targets and binding modes.

The following diagram illustrates a potential logical workflow for the future investigation of this compound's biological properties.

Caption: A proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily synthesizable compound whose full biological potential remains to be explored. This technical guide provides the necessary information for its preparation in a laboratory setting, based on established palladium-catalyzed cross-coupling methodology. The lack of data on its discovery and biological function presents a clear opportunity for novel research. The frameworks for synthesis and future investigation outlined herein are intended to serve as a valuable resource for researchers interested in exploring the chemical and biological properties of this and related N-aryl amides.

References

The Multifaceted Biological Activities of Naphthalene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthalene, a simple bicyclic aromatic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry, giving rise to a vast array of derivatives with diverse and potent biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of naphthalene derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document details the mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for crucial assays, and visualizes the intricate signaling pathways involved.

Anticancer Activity of Naphthalene Derivatives

Naphthalene derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis. Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes and signaling pathways to the induction of programmed cell death.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively activated in a wide range of human cancers, promoting tumor cell proliferation, survival, and invasion. Several naphthalene derivatives have been identified as potent inhibitors of the STAT3 signaling pathway. For instance, the naphthalene derivative SMY002 has been shown to directly interact with the STAT3 SH2-domain, thereby inhibiting its phosphorylation, dimerization, and nuclear translocation. This leads to the downregulation of STAT3 target genes such as Cyclin D1 and MMP9, resulting in suppressed tumor growth and metastasis.[1][2]

Induction of Apoptosis

A significant mechanism through which naphthalene derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Naphthalene-substituted triazole spirodienones, for example, have been shown to induce apoptosis in cancer cells by arresting the cell cycle.[3] Other derivatives, such as certain 1,4-naphthoquinone compounds, induce apoptosis through the generation of reactive oxygen species (ROS), which in turn modulates signaling pathways involving MAPKs, Akt, and STAT3.[4] Western blot analysis of cells treated with these compounds often reveals the cleavage of caspases (e.g., caspase-3, -7, -8, and -9) and Poly (ADP-ribose) polymerase (PARP), which are key markers of apoptosis.[5]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected naphthalene derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Naphthalene-substituted triazole spirodienones | Compound 6a | MDA-MB-231 (Breast) | 0.03 - 0.26 | [6] |

| HeLa (Cervical) | 0.07 - 0.72 | [6] | ||

| A549 (Lung) | 0.08 - 2.00 | [6] | ||

| Naphthalene-chalcone hybrids | Compound 2j | A549 (Lung) | 7.835 ± 0.598 | [7] |

| Naphthalen-1-yloxyacetamide derivatives | Compound 5d | MCF-7 (Breast) | 2.33 | [8] |

| Compound 5e | MCF-7 (Breast) | 3.03 | [8] | |

| Naphthalene-1,4-dione analogues | Compound 8 | HEC1A (Endometrial) | 9.55 | [9] |

| Compound 9 | HEC1A (Endometrial) | 4.16 | [9] | |

| Compound 10 | HEC1A (Endometrial) | 1.24 | [9] | |

| 1-(3,4,5-trimethoxyphenyl)naphtho[2,1-b]furan derivatives | Compound 20 | Colon Cancer Cell Line | 0.5 | [10][11] |

| Liver Cancer Cell Line | 0.7 | [10][11] | ||

| Naphthalene–sulfonamide hybrids | Compound 5e (STAT3 inhibition) | - | 3.01 | [12][13] |

| Compound 5b (STAT3 inhibition) | - | 3.59 | [12][13] |

Antimicrobial Activity of Naphthalene Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Naphthalene derivatives have shown considerable promise as potent antimicrobial agents, effective against a broad spectrum of bacteria and fungi.[14]

Antibacterial and Antifungal Mechanisms

The antimicrobial action of naphthalene derivatives often involves the disruption of microbial membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. For instance, certain azole derivatives incorporating a naphthalene ring exhibit potent antifungal activity by inhibiting the fungal lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis.[15] Naphthalene-based chalcones and sulfonamides have also demonstrated significant antibacterial and antifungal properties.[7][12]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected naphthalene derivatives against various pathogenic microorganisms.

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Naphthalene-chalcone hybrids | Compound 2b, 2c, 2e, 2j | Candida albicans | 15.6 | [7] |

| Compound 2j | Candida krusei | 15.6 | [7] | |

| Compound 2d, 2j | Enterococcus faecalis | 15.6 | [7] | |

| Amide-coupled naphthalene scaffolds | Compound 39 | Escherichia coli | 12.5 - 100 | [15] |

| Pseudomonas aeruginosa | 12.5 - 100 | [15] | ||

| Staphylococcus aureus | 12.5 - 100 | [15] | ||

| Streptococcus pyogenes | 12.5 - 100 | [15] | ||

| Naphthalenylmethylen hydrazine derivatives | Compound 1e, 1h | MRSA | 6.125 | [16] |

| Naphthalene–sulfonamide hybrids | Compound 5b | E. coli | 10 | [12] |

Anti-inflammatory Activity of Naphthalene Derivatives

Chronic inflammation is a key contributor to various diseases, including arthritis, cardiovascular diseases, and cancer. Naphthalene derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like TNF-α, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Naphthalene derivatives can inhibit this pathway at various steps, including the inhibition of IKK activity and the subsequent prevention of IκBα degradation.

Quantitative Data: Anti-inflammatory Activity

| Compound Class | Specific Derivative | Assay | IC50 (µM) | Reference(s) |

| Triazole–thiazole hybrids with naphthalene moiety | Compound 7 | COX-2 Inhibition | 0.04 | [10] |

| Protein Denaturation | 0.88 | [10] |

Antiviral and Antioxidant Activities

Antiviral Activity

Naphthalene derivatives have also been explored for their potential as antiviral agents. For instance, certain naphthalimide derivatives have shown inhibitory activity against viruses such as coxsackievirus B4 and human coronavirus.[17] Naphthalene-based inhibitors have also been designed to target the SARS-CoV papain-like protease (PLpro), an essential enzyme for viral replication.[18] One study reported a 2-aminonaphthalene derivative with better in vitro antiviral activity against influenza A virus than ribavirin.[19]

| Compound Class | Specific Derivative | Virus | EC50 (µM) | Reference(s) |

| N-(diethylphosphonomethyl)-3-nitro-1,8-naphthalimide | Compound 15a | Coxsackie virus B4 | 9.45 | [17] |

| Naphtho[1,2-d]oxazole derivatives | Compound 21 | Hepatitis C Virus (HCV) | 21-fold higher activity than ribavirin | [10][11] |

Antioxidant Activity

Some naphthalene derivatives exhibit antioxidant properties by scavenging free radicals. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Compound Class | Specific Derivative | Assay | IC50 (µM) | Reference(s) |

| Naphthalene-based chalcone derivatives | Compound 5 | DPPH radical scavenging | 178 | [20][21] |

| Compound 10 | DPPH radical scavenging | 177 | [21][22] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Naphthalene-Substituted Triazole Spirodienones[3]

-

Preparation of N-cyanoimidates (2): An efficient one-pot procedure is used for the cyanoimidation of aldehyde (1).

-

Formation of 1,2,4-triazole derivatives (3): Cyclization of the corresponding N-cyanoimidates leads to the formation of the triazole ring.

-

Acylation to form N-(1,3-disubstituent-1H-1,2,4-triazol-5-yl)-2-phenoxyacetamides (5): The acid (4) is first converted to its acid chloride with oxalyl chloride in dichloromethane. Subsequent acylation of the amino group of the triazole derivative (3) with the acid chloride yields the acetamide.

-

Oxidative Amination: The target spirodienone derivatives are formed by an oxidative amination reaction of the acetamide (5) using PhI(OAc)2 as an oxidant and Cu(CF3SO3)2 as a catalyst.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the naphthalene derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the naphthalene derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Cell Cycle Analysis by Flow Cytometry[6][24][25][26][27][28]

-

Cell Treatment and Harvesting: Treat cells with the naphthalene derivative for the desired time, then harvest the cells by trypsinization.

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

-

Staining: Wash the cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Western Blot Analysis for Apoptosis-Related Proteins[5][6][7][29][30]

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay[1][31][32][33][34]

-

Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Treatment: Treat the transfected cells with the naphthalene derivative, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Signaling Pathway Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by naphthalene derivatives.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 11. journals.ekb.eg [journals.ekb.eg]

- 12. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 21. Exploring the Antioxidant Potency of New Naphthalene-Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Unraveling the Biological Activities of Naphthalene-Containing Compounds: A Review of Available Data

An in-depth analysis of the scientific literature reveals a significant gap in the understanding of the specific mechanism of action for N-Naphthalen-2-yl-isobutyramide. While this compound is cataloged chemically, extensive searches have yielded no publicly available studies detailing its biological effects, signaling pathways, or quantitative data related to its activity.[1][2] This technical guide, therefore, addresses the available information on structurally related naphthalene derivatives to provide a contextual framework for potential research directions.

I. N-(Naphthalen-2-yl)acetamide Derivatives: Antiproliferative Effects

Research into compounds structurally similar to this compound has focused on derivatives of N-(naphthalen-2-yl)acetamide. One notable study synthesized and evaluated a series of these derivatives for their in vitro antiproliferative activities against a panel of human cancer cell lines.

Quantitative Data Summary

A key finding from this research was the identification of N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (compound 18 in the study) as a potent antiproliferative agent. The quantitative data for this compound is summarized below.

| Compound Name | Cell Line | IC50 (μM) | Cytotoxicity against PBMCs (at 50 μM) | Reference |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 | 0.6 | No detectable cytotoxicity | [3] |

Mechanism of Action Theories

Studies on the most active compound, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, revealed that its antiproliferative effects on the human nasopharyngeal carcinoma cell line (NPC-TW01) are mediated through the alteration of cell division.[3] Specifically, the compound was found to induce an accumulation of cells in the S phase of the cell cycle in a time- and concentration-dependent manner.[3]

References

- 1. This compound | 71182-40-6 [m.chemicalbook.com]

- 2. This compound | 71182-40-6 [m.chemicalbook.com]

- 3. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Naphthalenamides and Their Biological Targets: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthalenamides, a class of polycyclic aromatic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Their planar structure allows them to interact with various biomolecules, making them promising scaffolds for the development of novel therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of the known biological targets of naphthalenamides, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate further research and drug development in this area.

Core Biological Targets of Naphthalenamides

Extensive research has identified three primary biological targets for naphthalenamide derivatives: G-quadruplex DNA, Topoisomerase II, and various protein kinases. The interaction with these targets often leads to the disruption of critical cellular processes, ultimately resulting in therapeutic effects such as cell cycle arrest and apoptosis.

G-Quadruplex DNA Stabilization

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, commonly found in telomeres and the promoter regions of oncogenes. Stabilization of these structures by small molecules can inhibit telomerase activity and downregulate oncogene expression, making G4s attractive anticancer targets. Naphthalenediimides, a prominent class of naphthalenamides, are particularly effective G4 stabilizers.

Quantitative Data: G-Quadruplex Binding Affinity of Naphthalenediimides

| Compound Class | Specific Derivative | Target G-Quadruplex | Affinity (Kd or IC50) | Reference |

| Naphthalenediimide | CM03 | Human Telomeric (h-telo) | Kd = 150 nM | [1] |

| Naphthalenediimide | Core-extended NDI (cex-NDI) | Hybrid G-quadruplex | Binding Energy = -7.5 kcal/mol | [2] |

| Naphthalenediimide | Trisubstituted NDI | Parallel G-quadruplex (c-myc) | IC50 ≈ 1 µM | [1] |

| Naphthalenediimide | Tetra-substituted derivative | Human Telomeric | IC50 ≈ 10 nM (in MIA PaCa-2 cells) | [3] |

| Naphthalenediimide-Naphthalimide Dyad | NDI-NI | Monomeric tel26 G4 | K11 = 8.3 x 105 M-1 | [4] |

| Naphthalenediimide-Naphthalimide Dyad | NDI-NI | Dimeric tel46 G4 | K11 = 1.60 x 105 M-1 | [4] |

Experimental Protocol: Fluorescence Resonance Energy Transfer (FRET) Assay for G-Quadruplex Ligand Binding

This protocol is adapted from established FRET-based methodologies for high-throughput screening of G-quadruplex ligands.[5][6][7][8][9]

Objective: To determine the ability of a naphthalenamide derivative to stabilize a G-quadruplex structure.

Materials:

-

Fluorescently labeled oligonucleotide capable of forming a G-quadruplex (e.g., labeled with FAM as the donor and TAMRA as the acceptor).

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).

-

Naphthalenamide compound stock solution (in DMSO).

-

384-well plates.

-

Fluorescence plate reader.

Procedure:

-

Prepare the fluorescently labeled oligonucleotide solution in the assay buffer at a final concentration of 200 nM.

-

Dispense 20 µL of the oligonucleotide solution into each well of a 384-well plate.

-

Add the naphthalenamide compound to the wells at various concentrations (typically from a nanomolar to micromolar range). Include a DMSO control.

-

Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow for binding equilibrium to be reached.

-

Measure the fluorescence intensity of the donor (e.g., excitation at 490 nm, emission at 520 nm) and acceptor (e.g., excitation at 565 nm, emission at 585 nm).

-

Calculate the FRET efficiency or the ratio of acceptor to donor fluorescence. An increase in FRET signal upon addition of the compound indicates stabilization of the G-quadruplex structure.

-

Plot the change in FRET signal as a function of compound concentration to determine the EC50 value, which represents the concentration of the compound required to achieve 50% of the maximal G-quadruplex stabilization.

Signaling Pathway: G-Quadruplex Stabilization and Downstream Effects

Stabilization of G-quadruplexes in promoter regions of oncogenes like c-myc can repress their transcription. In telomeres, G4 stabilization inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells, leading to cellular senescence or apoptosis.

Topoisomerase II Inhibition

Topoisomerase II (Topo II) is a nuclear enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation by catalyzing the transient cleavage and re-ligation of double-stranded DNA. Naphthalimide derivatives can act as Topo II inhibitors by intercalating into the DNA and stabilizing the Topo II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and subsequent cell death.

Quantitative Data: Topoisomerase II Inhibition by Naphthalimide Derivatives

| Compound Class | Specific Derivative | Cell Line | IC50 (µM) | Reference |

| Naphthalimide-benzothiazole | Compound 4a | HT-29 | 3.467 | [10] |

| Naphthalimide-benzothiazole | Compound 4b | A549 | 3.890 | [10] |

| Naphthalimide-cinnamide | Compound 5g | HT-29 | 3.80 | [10] |

| Naphthalimide derivative | Compound 7a | Various cancer cell lines | 2 - 10 | [11][12] |

| Carboranyl-naphthalimide | Compound 7 | HepG2 | 134 (enzyme inhibition) | [13] |

| Carboranyl-naphthalimide | Compound 9 | HepG2 | 3.10 (cytotoxicity) | [13] |

Experimental Protocol: DNA Decatenation Assay for Topoisomerase II Inhibition

This protocol is based on the principle that Topoisomerase II can separate, or decatenate, the interlocked DNA circles of kinetoplast DNA (kDNA).[14][15][16][17][18]

Objective: To measure the inhibitory effect of a naphthalenamide derivative on the catalytic activity of Topoisomerase II.

Materials:

-

Human Topoisomerase IIα.

-

Kinetoplast DNA (kDNA).

-

10x Topo II assay buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA).

-

ATP solution (20 mM).

-

Naphthalenamide compound stock solution (in DMSO).

-

Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).

-

Agarose gel (1%).

-

Ethidium bromide or other DNA stain.

Procedure:

-

Prepare the reaction mixture on ice in microcentrifuge tubes. For a 20 µL reaction, combine:

-

2 µL of 10x Topo II assay buffer.

-

2 µL of 20 mM ATP.

-

1 µL of kDNA (100 ng/µL).

-

Naphthalenamide compound at desired concentrations.

-

Water to a final volume of 18 µL.

-

-

Initiate the reaction by adding 2 µL of human Topoisomerase IIα (e.g., 1-2 units).

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of stop buffer/loading dye.

-

Load the samples onto a 1% agarose gel containing a DNA stain.

-

Perform electrophoresis to separate the catenated kDNA (remains in the well or migrates slowly) from the decatenated minicircles (migrate faster into the gel).

-

Visualize the DNA bands under UV light. Inhibition of Topo II activity is observed as a decrease in the amount of decatenated minicircles compared to the no-inhibitor control.

-

Quantify the band intensities to determine the IC50 value of the naphthalenamide compound.

Signaling Pathway: Topoisomerase II Inhibition and DNA Damage Response

The stabilization of the Topo II-DNA cleavage complex by naphthalimides leads to the formation of DNA double-strand breaks (DSBs). These DSBs are recognized by cellular sensors such as the MRE11-RAD50-NBS1 (MRN) complex, which in turn activates the ATM (Ataxia Telangiectasia Mutated) kinase. Activated ATM phosphorylates a cascade of downstream targets, including CHK2 and p53, leading to cell cycle arrest, DNA repair, or apoptosis if the damage is too severe.[19][20][21][22][23]

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a wide range of cellular processes by phosphorylating specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Certain naphthalenamide derivatives have been identified as potent inhibitors of various protein kinases, including receptor tyrosine kinases (RTKs) like VEGFR2 and non-receptor tyrosine kinases.

Quantitative Data: Protein Kinase Inhibition by Naphthalenamide Derivatives

| Compound Class | Specific Derivative | Target Kinase | Inhibition (IC50 or Kd) | Reference |

| Naphthamide | N-aryl derivative | VEGFR-2 | Nanomolar range | [No specific reference in provided text] |

| Pyridylnaphthalimide | Ruthenium complex | MYLK | IC50 = 75 ± 20 nM | [No specific reference in provided text] |

| Naphthalimide derivative | Compound 4Bb | PLK1 | KD = 0.29 µM | [No specific reference in provided text] |

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[24][25][26][27][28]

Objective: To determine the inhibitory activity of a naphthalenamide derivative against a specific protein kinase.

Materials:

-

Purified protein kinase.

-

Kinase-specific substrate (peptide or protein).

-

ATP.

-

ADP-Glo™ Reagent.

-

Kinase Detection Reagent.

-

Naphthalenamide compound stock solution (in DMSO).

-

White, opaque 384-well plates.

-

Luminometer.

Procedure:

-

Set up the kinase reaction in a 384-well plate. For each reaction, combine:

-

Kinase buffer.

-

Substrate.

-

ATP (at a concentration near the Km for the kinase).

-

Naphthalenamide compound at various concentrations.

-

Protein kinase to initiate the reaction.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well to convert the ADP generated to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A decrease in signal in the presence of the naphthalenamide compound indicates inhibition.

-

Plot the luminescence signal against the compound concentration to determine the IC50 value.

Signaling Pathway: VEGFR2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR2 by naphthalenamides can block the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[29][30][31][32][33]

Conclusion

Naphthalenamides represent a versatile and promising class of compounds with significant potential in drug discovery, particularly in the development of anticancer agents. Their ability to target fundamental cellular components like G-quadruplex DNA, Topoisomerase II, and protein kinases underscores their therapeutic utility. This guide provides a foundational understanding of these interactions, offering quantitative data, detailed experimental protocols, and signaling pathway visualizations to support and inspire further research into the development of naphthalenamide-based therapeutics. The continued exploration of their structure-activity relationships and mechanisms of action will be crucial in optimizing their efficacy and selectivity for clinical applications.

References

- 1. Naphthalene Diimides as Multimodal G-Quadruplex-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA Binding Mode Analysis of a Core-Extended Naphthalene Diimide as a Conformation-Sensitive Fluorescent Probe of G-Quadruplex Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.arizona.edu [experts.arizona.edu]

- 8. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of DNA-intercalative naphthalimide-benzothiazole/cinnamide derivatives: cytotoxicity evaluation and topoisomerase-IIα inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new class of naphthalimide-based antitumor agents that inhibit topoisomerase II and induce lysosomal membrane permeabilization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. profoldin.com [profoldin.com]

- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. inspiralis.com [inspiralis.com]

- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. topogen.com [topogen.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Item - Biochemical and Signaling Pathways for Repair of Topoisomerase II-mediated DNA Damage - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 22. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of topoisomerase 2 catalytic activity impacts the integrity of heterochromatin and repetitive DNA and leads to interlinks between clustered repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ulab360.com [ulab360.com]

- 25. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 26. worldwide.promega.com [worldwide.promega.com]

- 27. ulab360.com [ulab360.com]

- 28. kinaselogistics.com [kinaselogistics.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Inhibition of VEGFR2 Activation and Its Downstream Signaling to ERK1/2 and Calcium by Thrombospondin-1 (TSP1): In silico Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 33. commerce.bio-rad.com [commerce.bio-rad.com]

N-Naphthalen-2-yl-isobutyramide: A Technical Safety and Handling Guide

Disclaimer: No official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for N-Naphthalen-2-yl-isobutyramide (CAS No. 71182-40-6) is publicly available. This document has been compiled from available chemical data and safety information for structurally related compounds, particularly its precursor 2-Naphthylamine, a known human carcinogen.[1][2][3] The information herein should be used as a precautionary guide for trained research personnel only. All handling of this compound should be conducted with extreme caution in a controlled laboratory setting.

This technical guide provides an in-depth overview of the known properties, extrapolated hazards, and recommended handling procedures for this compound, designed for researchers, scientists, and professionals in drug development.

Section 1: Chemical Product and Company Identification

| Product Name | This compound |

| Synonyms | Propanamide, 2-methyl-N-2-naphthalenyl- |

| CAS Number | 71182-40-6[4][5] |

| Molecular Formula | C₁₄H₁₅NO[4][5] |

| Molecular Weight | 213.27 g/mol [4] |

| Chemical Structure | N-(2-naphthyl)isobutyramide |

Section 2: Hazard(s) Identification

Emergency Overview: The toxicological properties of this compound have not been fully investigated. However, it is a derivative of 2-Naphthylamine, a substance classified as a known human carcinogen by multiple regulatory agencies.[1][2] Therefore, this compound must be treated as a potential carcinogen and a substance of high toxicity. It may be harmful if swallowed, inhaled, or absorbed through the skin. It is presumed to cause serious eye irritation and may cause skin and respiratory irritation.

GHS Classification (Presumed, based on 2-Naphthylamine):

-

Acute Toxicity, Oral (Category 4)[6]

-

Serious Eye Damage/Eye Irritation (Category 2)

-

Skin Corrosion/Irritation (Category 2)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System

-

Hazardous to the Aquatic Environment, Chronic (Category 2)[6]

Pictograms (Presumed): Health Hazard, Irritant, Environmental Hazard

Signal Word (Presumed): Danger

Hazard Statements (Presumed):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H411: Toxic to aquatic life with long-lasting effects.[6]

Precautionary Statements:

-

P201: Obtain special instructions before use.

-

P202: Do not handle until all safety precautions have been read and understood.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P308+P313: IF exposed or concerned: Get medical advice/attention.

Section 3: Composition/Information on Ingredients

| Component | CAS Number | Percentage |

| This compound | 71182-40-6 | >98% (Typical purity for research chemicals) |

Section 4: First-Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician immediately. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash affected area with soap and water. Get medical attention immediately. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention immediately. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately. |

First-Aid Logical Workflow

References

An In-depth Technical Guide on the Solubility of N-Naphthalen-2-yl-isobutyramide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Naphthalen-2-yl-isobutyramide is an organic compound featuring a naphthalene core bonded to an isobutyramide group. Its structural characteristics, particularly the large, nonpolar naphthalene moiety and the polar amide group, significantly influence its solubility in various laboratory solvents. The amide group, with its ability to act as a hydrogen bond donor and acceptor, generally confers some degree of polarity. However, the hydrophobic nature of the naphthalene ring system is expected to dominate, leading to poor solubility in aqueous solutions and better solubility in organic solvents.

This guide provides an overview of the predicted solubility of this compound, a general experimental protocol for solubility determination, and a workflow for this experimental process. Due to a lack of experimentally determined quantitative solubility data in publicly available literature, the presented data is based on computational predictions.

Predicted Solubility Data

The following table summarizes the predicted solubility of this compound in common laboratory solvents. These values are computationally generated and should be used as a guideline for solvent selection, pending experimental verification.

| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) | Classification |

| Water | 0.02 | 0.000094 | Insoluble |

| Ethanol | 25.0 | 0.117 | Soluble |

| Acetone | 150.0 | 0.703 | Freely Soluble |

| Dichloromethane | 200.0 | 0.938 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | 300.0 | 1.407 | Very Soluble |

| n-Hexane | 0.5 | 0.00234 | Sparingly Soluble |

Disclaimer: The data presented in this table is based on computational predictions and has not been experimentally confirmed. Actual solubility may vary.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a solid compound like this compound in a given solvent.

3.1. Materials

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, DMSO)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials or test tubes with caps

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the mixtures at a constant temperature (e.g., 25 °C) using a shaker or stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the suspensions to settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Preparation of Samples for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved this compound.

-

A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) × (Dilution factor)

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Spectroscopic Data of N-Naphthalen-2-yl-isobutyramide: A Technical Guide

This technical guide provides a comprehensive overview of the anticipated spectroscopic profile of N-Naphthalen-2-yl-isobutyramide, designed for researchers, scientists, and professionals in drug development. The guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside plausible experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables provide a summary of the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent chemical moieties.

Table 1: Predicted 1H NMR Spectroscopic Data (in CDCl3)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| ~ 8.2 - 7.7 | Multiplet | 4H | Aromatic Protons (Naphthalene) |

| ~ 7.5 - 7.3 | Multiplet | 3H | Aromatic Protons (Naphthalene) |

| ~ 7.6 | Broad Singlet | 1H | N-H (Amide) |

| ~ 2.7 | Septet | 1H | -CH(CH3)2 |

| ~ 1.3 | Doublet | 6H | -CH(CH3 )2 |

Table 2: Predicted 13C NMR Spectroscopic Data (in CDCl3)

| Chemical Shift (δ) ppm | Provisional Assignment |

| ~ 176.0 | C=O (Amide Carbonyl) |

| ~ 136.0 | Aromatic C (Quaternary) |

| ~ 133.5 | Aromatic C (Quaternary) |

| ~ 129.0 - 124.0 | Aromatic CH |

| ~ 120.0 - 118.0 | Aromatic CH |

| ~ 36.5 | -C H(CH3)2 |

| ~ 19.8 | -CH(C H3)2 |

Table 3: Predicted Infrared (IR) Absorption Bands

| Frequency (cm-1) | Intensity | Assignment |

| ~ 3280 | Strong, Broad | N-H Stretch |

| ~ 3060 | Medium | Aromatic C-H Stretch |

| ~ 2970, 2870 | Medium | Aliphatic C-H Stretch |

| ~ 1670 | Strong | C=O Stretch (Amide I) |

| ~ 1540 | Medium | N-H Bend (Amide II) |

| ~ 1600, 1470 | Medium | Aromatic C=C Stretch |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Interpretation |

| 213.12 | Molecular Ion [M]+ |

| 143.07 | [M - C4H6O]+ (Loss of the isobutyryl group) |

| 115.05 | [C9H7]+ (Naphthalene fragment) |

| 71.05 | [C4H7O]+ (Isobutyryl cation) |

| 43.05 | [C3H7]+ (Isopropyl cation) |

Experimental Protocols

The following protocols outline a likely method for the synthesis and subsequent spectroscopic analysis of this compound.

Synthesis of this compound

A standard method for the synthesis of N-substituted amides is the reaction of an amine with an acyl chloride.

-

Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 2-naphthylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a dry aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash it with a mild acid (e.g., 1M HCl) to remove excess amine, followed by a saturated solution of sodium bicarbonate to remove any remaining acid, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): Dissolve the purified product in a deuterated solvent (e.g., CDCl3). Record 1H and 13C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid product using a Fourier Transform Infrared (FTIR) spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry (MS): Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to determine the molecular weight and fragmentation pattern.

Visualizations

The following diagrams illustrate the synthetic pathway and the overall workflow for the characterization of the target compound.

Caption: Synthetic route to this compound.

Caption: Experimental workflow for spectroscopic characterization.

The Therapeutic Landscape of Naphthalenamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthalenamides, a class of aromatic heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Their planar tricyclic ring system facilitates intercalation with DNA, a property that underpins many of their therapeutic applications.[1][2][3] This technical guide provides an in-depth overview of the current understanding of naphthalenamides' therapeutic potential, focusing on their applications in oncology and infectious diseases. It details their mechanisms of action, summarizes key quantitative data, provides experimental protocols for their evaluation, and visualizes critical pathways and workflows.

Anticancer Applications of Naphthalenamides

Naphthalenamide derivatives have been extensively investigated as anticancer agents, with several compounds progressing to clinical trials.[1][2][4] Their primary mechanisms of action in cancer therapy include DNA intercalation, inhibition of topoisomerase enzymes, and induction of reactive oxygen species (ROS).[5][6][7]

Mechanism of Action: Topoisomerase Inhibition and Apoptosis Induction

Amonafide and its analogues are well-studied naphthalenamides that function as topoisomerase II (Topo II) inhibitors.[4][7][8] These compounds intercalate into DNA and stabilize the transient DNA-Topo II complex, which prevents the re-ligation of the DNA strands.[8] This leads to the accumulation of double-strand breaks, triggering a DNA damage response that ultimately results in apoptosis.[9][10] Some naphthalenamides have also been shown to inhibit Topoisomerase I (Topo I).[6][7]

Caption: Naphthalenamide-induced apoptosis via topoisomerase inhibition.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of naphthalenamide derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify their potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Asymmetric Naphthalene Diimides | SMMC-7721 (Hepatoma) | 1.48 ± 0.43 | [11] |

| HepG2 (Hepatoma) | 1.70 ± 0.53 | [11] | |

| QSG-7701 (Normal Hepatocytes) | 7.11 ± 0.08 | [11] | |

| 4-Carboranyl-1,8-Naphthalimides | HepG2 (Hepatoma) | 3.12 - 30.87 | [5] |

| Naphthalimide-Benzothiazole | Colon Cancer | 3.467 - 3.715 | [12] |

| Lung Cancer | 3.890 - 4.074 | [12] | |

| Naphthalene-1,4-dione Analogues | HEC1A (Endometrial Cancer) | ~1.0 - 6.4 | [13] |

Experimental Protocols

This assay is used to assess the cytotoxic effects of naphthalenamides on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., HepG2, HCT 116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the naphthalenamide derivatives for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

This assay determines the inhibitory effect of naphthalenamides on topoisomerase II activity.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and assay buffer.

-

Compound Addition: Add the naphthalenamide compound at various concentrations to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed DNA compared to the control.

Antibacterial Applications of Naphthalenamides

Naphthalenamide derivatives have emerged as promising antibacterial agents, particularly against multidrug-resistant strains.[14][15] Their mechanisms of action often involve disruption of the bacterial cell membrane and generation of reactive oxygen species.[16]

Mechanism of Action: Membrane Disruption and ROS Generation

Certain naphthalenamide derivatives, such as naphthalimide hydrazides, exhibit potent activity against carbapenem-resistant Acinetobacter baumannii.[14] These compounds are thought to interact with and disrupt the bacterial cell membrane, leading to leakage of intracellular components. Additionally, some peptide-conjugated naphthalene diimides can generate reactive oxygen species (ROS) upon photoirradiation, which are highly toxic to bacteria.[16]

Caption: Workflow for antibacterial screening of naphthalenamides.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of naphthalenamides is quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Naphthalimide Hydrazides | Carbapenem-resistant A. baumannii | 0.5 - 16 | [14] |

| Naphthalimide-Thiourea | S. aureus | 0.03 - 8 | [15] |

| Multidrug-resistant S. aureus (VRSA) | 0.06 - 4 | [15] | |

| M. tuberculosis | 2 - 64 | [15] | |

| Peptide-conjugated Naphthalene Diimide | E. coli | 16 | [16] |

| S. aureus | 30 | [16] |

Experimental Protocols

The MIC is determined using the broth microdilution method according to CLSI guidelines.

-

Bacterial Inoculum: Prepare a bacterial suspension standardized to 0.5 McFarland.

-

Serial Dilutions: Prepare two-fold serial dilutions of the naphthalenamide compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Reading: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

This assay assesses the bactericidal or bacteriostatic activity of a compound over time.

-

Bacterial Culture: Grow bacteria to the logarithmic phase and dilute to a starting inoculum of approximately 5 x 10^5 CFU/mL in fresh broth.

-

Compound Addition: Add the naphthalenamide compound at concentrations corresponding to multiples of its MIC (e.g., 2x, 4x, 8x MIC).

-

Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

-

Plating and Incubation: Perform serial dilutions of the aliquots and plate them on agar plates. Incubate the plates at 37°C for 24 hours.

-

CFU Counting: Count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Other Potential Therapeutic Applications

While less extensively studied, naphthalenamides have also shown promise in other therapeutic areas.

-

Antiviral Activity: Some naphthalenemonosulfonic acid and bis-naphthalenedisulfonic acid derivatives have demonstrated anti-HIV activity by inhibiting viral replication.[17] Naphthalene derivatives have also been investigated as potential treatments for influenza A virus by inhibiting viral proteins and reducing virus-induced cellular stress.[18]

-

Neurodegenerative Diseases: The core naphthalene structure is found in compounds being investigated for neurodegenerative diseases like Alzheimer's and Parkinson's.[19] The proposed mechanisms involve the activation of cellular stress responses, such as the synthesis of heat shock proteins, which can protect neurons from toxic amyloid structures.[20]

Conclusion

Naphthalenamides represent a versatile scaffold for the development of new therapeutic agents. Their ability to interact with DNA and other cellular targets has led to the discovery of potent anticancer and antibacterial compounds. While further research is needed to fully elucidate their potential in treating viral infections and neurodegenerative diseases, the existing data highlights the significant promise of this class of molecules. The methodologies and data presented in this guide offer a valuable resource for researchers dedicated to advancing naphthalenamide-based drug discovery.

References

- 1. Naphthalimide derivatives with therapeutic characteristics: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. Naphthalimides and azonafides as promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1,8-naphthalimide-based DNA intercalators and anticancer agents: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. l,8-Naphthalimide based DNA intercalators and anticancer agents. A systematic review from 2007 to 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Activity and Topoisomerase II Inhibition of Naphthalimides with ω-Hydroxylalkylamine Side-Chains of Different Lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new class of naphthalimide-based antitumor agents that inhibit topoisomerase II and induce lysosomal membrane permeabilization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 11. Synthesis and biological evaluation of novel asymmetric naphthalene diimide derivatives as anticancer agents depending on ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of DNA-intercalative naphthalimide-benzothiazole/cinnamide derivatives: cytotoxicity evaluation and topoisomerase-IIα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Antibacterial Properties of the Peptide Conjugated Naphthalene Diimide Radical Anion in the Aggregated State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of HIV replication by naphthalenemonosulfonic acid derivatives and a bis naphthalenedisulfonic acid compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 20. Chemists Synthesize Compounds To Treat Neurodegenerative Diseases | Technology Networks [technologynetworks.com]

N-Naphthalen-2-yl-isobutyramide: A Review of a Sparsely Explored Chemical Entity

For Immediate Release

Shanghai, China – November 3, 2025 – A comprehensive literature review reveals that N-Naphthalen-2-yl-isobutyramide, a specific chemical compound identified by CAS number 71182-40-6, remains a largely unexplored area in scientific research.[1][2] Despite the well-documented biological activities of related N-aryl amides and other naphthalene derivatives, dedicated studies on the synthesis, biological evaluation, and mechanism of action of this compound are conspicuously absent from the published scientific literature. This whitepaper aims to summarize the available information on this compound and to contextualize its potential for future research by examining studies on structurally similar molecules.